(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
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Overview
Description
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid is a synthetic compound used primarily in peptide synthesis. It is known for its stability and ease of removal under mild conditions, making it a valuable tool in the field of proteomics and peptide research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid typically involves the acylation of dimedone with acetic anhydride in the presence of a base such as triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP). The resulting product is then reacted with the appropriate amino acid derivative under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase synthesis techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. It stabilizes the amino acid residues, preventing unwanted side reactions during the synthesis process. The protecting group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids .
Comparison with Similar Compounds
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine
- N-alpha-(tert-Butoxycarbonyl)-N-beta-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-2,3-diaminopropionic acid .
Uniqueness
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid is unique due to its stability under both acidic and basic conditions and its ease of removal by hydrazine or hydroxylamine. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .
Properties
IUPAC Name |
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXMDMFLORSRGR-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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